Methyl 2-cyano-6-hydroxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-cyano-6-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-13-9(12)8-6(5-10)3-2-4-7(8)11/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFVMQPFGHSMFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodological Advancements for Methyl 2 Cyano 6 Hydroxybenzoate
Established Synthetic Routes to Methyl 2-cyano-6-hydroxybenzoate
The synthesis of this compound is not widely documented in mainstream chemical literature, suggesting it is either a niche compound or prepared on demand through logical synthetic transformations of readily available precursors. Established routes would likely rely on classical organic reactions to introduce the desired functional groups in a controlled manner.
Multi-Step Synthesis Approaches
A plausible and common strategy for the synthesis of polysubstituted aromatic compounds like this compound involves a multi-step sequence starting from a simpler, commercially available benzene (B151609) derivative. One such logical precursor is 2,6-dihydroxybenzoic acid or its corresponding methyl ester, methyl 2,6-dihydroxybenzoate. nih.govsigmaaldrich.commedchemexpress.comnist.gov
A hypothetical, yet chemically sound, multi-step synthesis could proceed as follows:
Esterification: The synthesis would likely begin with the esterification of 2,6-dihydroxybenzoic acid with methanol (B129727) under acidic conditions to yield methyl 2,6-dihydroxybenzoate. This is a standard Fischer esterification reaction.
Selective Protection: To achieve regioselective functionalization, one of the hydroxyl groups would need to be selectively protected. Given the symmetry of methyl 2,6-dihydroxybenzoate, achieving monoprotection can be challenging and may result in a mixture of products. However, careful control of reaction conditions, such as using a bulky protecting group, could favor the formation of the mono-protected intermediate.
Activation of the Free Hydroxyl Group: The remaining free hydroxyl group would then need to be converted into a better leaving group, such as a triflate or tosylate, to facilitate its substitution.
Cyanation: The introduction of the cyano group can be achieved through a nucleophilic substitution reaction, for instance, using a cyanide salt like potassium cyanide or through a palladium-catalyzed cyanation reaction.
Deprotection: The final step would involve the removal of the protecting group from the second hydroxyl group to yield the target molecule, this compound.
Another potential multi-step approach could involve starting with a molecule that already contains the cyano group. For instance, the synthesis could start from 2,6-dihalobenzonitrile. One of the halogen atoms could be selectively substituted with a methoxycarbonyl group via a palladium-catalyzed carbonylation reaction, followed by the nucleophilic substitution of the second halogen with a hydroxide (B78521) or a protected hydroxyl group, and subsequent deprotection if necessary.
Regioselective Synthesis Considerations
Regioselectivity is a paramount challenge in the synthesis of this compound, particularly when starting from precursors like methyl 2,6-dihydroxybenzoate. The two hydroxyl groups are electronically and sterically similar, making it difficult to selectively functionalize only one of them.
To address this, one could employ a statistical approach, where a mixture of mono- and di-substituted products is formed, and the desired mono-functionalized intermediate is separated chromatographically. Alternatively, the use of a large, bulky protecting group might sterically hinder the di-substitution, thus favoring the mono-protected product.
Another strategy to ensure regioselectivity is to start with a precursor where the desired substitution pattern is already established. For example, starting from methyl 2-amino-6-hydroxybenzoate, the amino group could be converted to a cyano group via a Sandmeyer reaction. nih.gov The Sandmeyer reaction, which involves the diazotization of an aryl amine followed by treatment with a copper(I) cyanide, is a classic method for introducing a cyano group onto an aromatic ring with high regioselectivity. nih.gov
Development of Novel Synthetic Methodologies for this compound
While established methods provide a foundation, ongoing research in organic synthesis continually seeks to develop more efficient, selective, and sustainable routes. For a molecule like this compound, these advancements would likely focus on catalytic and green chemistry approaches.
Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry heavily relies on catalysis to achieve transformations that are otherwise difficult or require harsh conditions. For the synthesis of this compound, several catalytic steps could be envisioned:
Catalytic Cyanation: Instead of using stoichiometric amounts of toxic cyanide reagents in a nucleophilic substitution, catalytic methods for cyanation have been developed. These often involve transition metal catalysts, such as palladium or nickel complexes, which can facilitate the cyanation of aryl halides or triflates with less hazardous cyanide sources.
Directed C-H Functionalization: A more advanced and atom-economical approach would be the direct C-H cyanation of a suitably substituted precursor. While challenging, directed C-H functionalization is a rapidly developing field in organic synthesis and could potentially offer a more direct route to the target molecule, avoiding the need for pre-functionalized starting materials.
The table below summarizes potential catalytic reactions that could be applied in the synthesis.
| Reaction Step | Catalytic Method | Potential Catalyst |
| Esterification | Catalytic Esterification | Solid acid catalysts, zeolites |
| Cyanation | Palladium-catalyzed Cyanation | Pd(dba)2, Xantphos |
| C-H Cyanation | Directed C-H Cyanation | Rhodium or Palladium catalysts |
Green Chemistry Principles in this compound Production
Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, these principles can be applied in several ways:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct C-H functionalization is a prime example of an atom-economical reaction.
Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical fluids. Also, moving away from highly toxic reagents like heavy metals or large excesses of cyanide salts.
Energy Efficiency: Utilizing catalytic methods that allow reactions to proceed at lower temperatures and pressures, thereby reducing energy consumption.
Renewable Feedstocks: While likely starting from petroleum-derived feedstocks, future syntheses could potentially utilize bio-based starting materials. For instance, some phenolic compounds can be derived from lignin.
Optimization Strategies for this compound Yield and Purity
Optimizing the yield and purity of the final product is a critical aspect of any synthetic process. For a multi-step synthesis of this compound, optimization would involve a systematic study of each reaction step.
Key parameters for optimization include:
Reaction Conditions: Temperature, reaction time, and concentration of reactants and catalysts can all have a significant impact on the yield and formation of byproducts. Design of Experiments (DoE) can be a powerful tool to systematically screen and optimize these parameters.
Catalyst and Ligand Screening: In catalytic reactions, the choice of metal precursor and ligand can dramatically influence the efficiency and selectivity of the transformation. A screening of different catalyst systems would be necessary to identify the optimal combination.
Purification Methods: Developing efficient purification protocols for each intermediate and the final product is crucial for obtaining high purity. This might involve crystallization, column chromatography, or distillation.
The following table outlines potential optimization strategies for a hypothetical synthesis.
| Synthetic Step | Parameter to Optimize | Desired Outcome |
| Selective Protection | Stoichiometry of protecting agent, temperature | Maximize mono-protected product, minimize di-protected and unreacted starting material |
| Cyanation | Catalyst loading, solvent, temperature, cyanide source | High conversion to the nitrile, minimal side reactions |
| Deprotection | Deprotecting agent, reaction time | Complete removal of the protecting group without affecting other functional groups |
| Final Purification | Recrystallization solvent system | High purity crystalline product with good recovery |
Mechanistic Investigations of Reactions Involving Methyl 2 Cyano 6 Hydroxybenzoate
Elucidation of Reaction Pathways for Functional Group Transformations of Methyl 2-cyano-6-hydroxybenzoate
The reactivity of this compound is governed by the interplay of its three functional groups, which are electronically and sterically influenced by their positions on the benzene (B151609) ring.
Nitrile Group Reactivity Mechanisms
The nitrile, or cyano, group (–C≡N) is a versatile functional group that can undergo a variety of transformations. The electronic structure of the nitrile group, with its triple bond and the electronegative nitrogen atom, makes the carbon atom electrophilic.
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. ambeed.com The reaction proceeds through an initial nucleophilic attack on the nitrile carbon. In acidic conditions, the nitrogen is first protonated, increasing the electrophilicity of the carbon. A water molecule then attacks, and after a series of proton transfers, an amide intermediate is formed. ambeed.com Further hydrolysis of the amide yields a carboxylic acid. ambeed.com In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon, and subsequent protonation steps lead to the amide, which is then hydrolyzed to a carboxylate salt. ambeed.com
Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The mechanism with LiAlH₄ involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile. A second hydride addition to the resulting imine intermediate leads to a diamidoaluminate complex, which upon aqueous workup, yields the primary amine.
Reactions with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form imine anions after an initial nucleophilic attack. Subsequent hydrolysis of the imine intermediate leads to the formation of a ketone.
Hydroxyl Group Reactivity Mechanisms
The phenolic hydroxyl (–OH) group is an activating, ortho-, para-directing group in electrophilic aromatic substitution. It can also participate in several other types of reactions.
Acylation and Alkylation: The hydroxyl group can act as a nucleophile and react with acylating agents (like acid chlorides or anhydrides) to form esters, or with alkylating agents (like alkyl halides) to form ethers. These reactions typically proceed via a nucleophilic attack of the hydroxyl oxygen on the electrophilic center of the acylating or alkylating agent. The presence of a base is often required to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion.
Oxidation: Phenolic hydroxyl groups can be sensitive to oxidation. Depending on the oxidizing agent and reaction conditions, a variety of products can be formed, though specific studies on this compound are lacking.
Ester Group Reactivity Mechanisms
The methyl ester group (–COOCH₃) is susceptible to nucleophilic acyl substitution.
Hydrolysis (Saponification): Ester hydrolysis can be catalyzed by either acid or base. In base-catalyzed hydrolysis, also known as saponification, a hydroxide ion acts as a nucleophile and attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) leaving group, forming a carboxylic acid. Under basic conditions, the carboxylic acid is deprotonated to form a carboxylate salt. This reaction is generally irreversible as the final carboxylate is resonance-stabilized.
Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The carbonyl oxygen is first protonated by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, methanol (B129727) is eliminated as a leaving group to yield the carboxylic acid. This reaction is reversible and typically requires a large excess of water to drive it to completion.
Transesterification: In the presence of another alcohol and an acid or base catalyst, the methoxy (B1213986) group of the ester can be exchanged in a process called transesterification. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.
Intermediate Identification and Characterization in this compound Derived Reactions
The identification of short-lived reaction intermediates is crucial for the complete elucidation of a reaction mechanism. For reactions involving this compound, the expected intermediates would be analogous to those in well-established reactions of its constituent functional groups.
| Reaction Type | Functional Group | Expected Intermediate(s) | Characterization Techniques |
| Nitrile Hydrolysis | Nitrile | Amide, Imidic acid ambeed.com | NMR, IR, Mass Spectrometry |
| Nitrile Reduction | Nitrile | Imine | Spectroscopic methods (if stable) |
| Ester Hydrolysis | Ester | Tetrahedral intermediate | Isotopic labeling studies, Computational modeling |
| Grignard Reaction | Nitrile | Imine anion | Trapping experiments, Spectroscopic analysis of the hydrolyzed product |
This table presents hypothetical intermediates based on general reaction mechanisms, as specific studies on this compound are not available.
Modern analytical techniques such as tandem mass spectrometry coupled with laser-induced methods can be powerful tools for detecting and structurally characterizing transient intermediates in complex organic reactions.
Kinetic and Thermodynamic Studies of this compound Reactions
There is a notable absence of published kinetic and thermodynamic data for reactions involving this compound. Such studies are essential for understanding reaction rates, determining the feasibility of a reaction, and optimizing reaction conditions.
For the hydrolysis of the ester group, it would be expected that the reaction rate would be influenced by the concentration of the nucleophile (e.g., hydroxide ion) and the temperature. The ortho-hydroxyl and cyano groups would likely exert electronic and steric effects on the rate of hydrolysis compared to a simple methyl benzoate (B1203000). The hydroxyl group, especially in its phenoxide form, could potentially influence the reaction rate through intramolecular catalysis, although this is speculative without experimental evidence.
Similarly, the kinetics of nitrile hydrolysis would be dependent on the concentration of the acid or base catalyst and the temperature. The electronic nature of the substituents on the aromatic ring would affect the electrophilicity of the nitrile carbon and thus the reaction rate.
Thermodynamic studies would provide information on the enthalpy and entropy changes associated with the various transformations of this compound, allowing for the determination of the position of equilibrium for reversible reactions like acid-catalyzed ester hydrolysis.
Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation of Methyl 2 Cyano 6 Hydroxybenzoate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy Applications
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds in solution. Techniques such as ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments are employed to map out the complete covalent framework of Methyl 2-cyano-6-hydroxybenzoate.
¹H and ¹³C NMR Spectroscopy: Proton (¹H) NMR provides information on the chemical environment and connectivity of hydrogen atoms, while Carbon-13 (¹³C) NMR reveals the types of carbon atoms present. The chemical shifts are influenced by the electron-donating hydroxyl (-OH) group and the electron-withdrawing cyano (-CN) and methyl ester (-COOCH₃) groups.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic Protons | ¹H | 6.8 - 7.6 | Doublet, Triplet | The specific shifts and coupling patterns of the three protons on the benzene (B151609) ring depend on their position relative to the substituents. |
| Methyl Protons | ¹H | ~3.9 | Singlet | Protons of the methyl ester group (-OCH₃). |
| Hydroxyl Proton | ¹H | 5.0 - 6.0 (variable) | Broad Singlet | Chemical shift can vary with concentration and solvent; may exchange with D₂O. |
| Carbonyl Carbon | ¹³C | 165 - 170 | Singlet | Carbon of the ester group (C=O). |
| Aromatic Carbons | ¹³C | 110 - 160 | Multiple Singlets | Six distinct signals are expected for the carbons of the benzene ring. |
| Cyano Carbon | ¹³C | 115 - 120 | Singlet | Carbon of the nitrile group (-C≡N). |
| Methyl Carbon | ¹³C | ~52 | Singlet | Carbon of the methyl ester group (-OCH₃). |
2D NMR Spectroscopy: To definitively assign these resonances and confirm the substitution pattern, 2D NMR techniques are essential. For complex derivatives, methods like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used. researchgate.net
COSY: Identifies proton-proton (¹H-¹H) couplings within the aromatic spin system.
HSQC: Correlates directly bonded proton and carbon atoms (e.g., aromatic C-H).
HMBC: Reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the methyl ester protons to the carbonyl carbon and the aromatic ring. researchgate.netmdpi.com
NOESY: Can be used to establish through-space proximity of protons, helping to confirm stereochemistry in more complex derivatives. mdpi.com
Advanced Mass Spectrometry for Fragmentation Analysis and Isomeric Differentiation
Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization.
For this compound (C₉H₇NO₃), the exact molecular weight is 177.0426 g/mol . In a mass spectrum, the parent molecular ion peak ([M]⁺) would appear at an m/z (mass-to-charge ratio) of 177. The fragmentation of this compound is expected to follow logical pathways based on the functional groups present, similar to related compounds like methyl 2-hydroxybenzoate. docbrown.info
Key fragmentation steps would likely involve:
Loss of the methoxy (B1213986) radical (•OCH₃) from the ester group to yield an acylium ion.
Loss of the entire methoxycarbonyl radical (•COOCH₃).
Sequential loss of carbon monoxide (CO).
Interactive Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Formula of Loss | Notes |
| 177 | [C₉H₇NO₃]⁺ | - | Parent molecular ion ([M]⁺). |
| 146 | [M - •OCH₃]⁺ | •OCH₃ | Loss of the methoxy radical from the ester. This is often a prominent peak for methyl esters. docbrown.info |
| 118 | [M - •COOCH₃]⁺ | •COOCH₃ | Loss of the methyl carboxylate radical. |
| 90 | [M - •COOCH₃ - CO]⁺ | •COOCH₃, CO | Subsequent loss of carbon monoxide from the [M - •COOCH₃]⁺ fragment. |
Vibrational Spectroscopy (FTIR, Raman) for Conformational and Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule's functional groups. researchgate.net It provides a molecular fingerprint and valuable information about bond types and strengths.
The spectrum of this compound would be characterized by several key absorption bands corresponding to its functional groups. The positions of these bands are sensitive to the molecular environment and any intermolecular interactions, such as hydrogen bonding.
Interactive Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source/Reference |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3500 (Broad) | General knowledge |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | mdpi.com |
| Nitrile (-C≡N) | C≡N Stretch | 2215 - 2260 | sciforum.net |
| Carbonyl (-C=O) | C=O Stretch (Ester) | 1670 - 1720 | sciforum.net |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | mdpi.com |
| Ester C-O | C-O Stretch | 1100 - 1300 | General knowledge |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
While specific crystal structure data for this compound is not widely published, analysis of structurally similar compounds, such as nitrophenyl-substituted cyano-pyran carboxylates, demonstrates the type of detailed information that can be obtained. researchgate.net Such an analysis would reveal the planarity of the benzene ring, the orientation of the substituent groups, and the packing of molecules in the crystal lattice.
Interactive Table 4: Representative X-ray Crystallographic Data for a Structurally Related Derivative
| Parameter | Example Value | Information Provided |
| Crystal System | Monoclinic | The basic shape of the unit cell. researchgate.net |
| Space Group | C2/c | The symmetry elements within the crystal. researchgate.net |
| Unit Cell Dimensions | a = 12.3 Å, b = 9.7 Å, c = 24.8 Å, β = 94.8° | The size of the repeating unit cell. researchgate.net |
| Key Bond Lengths | C≡N: ~1.14 Å, C=O: ~1.21 Å | Precise measurement of bond distances. |
| Key Bond Angles | O-C-C: ~125°, C-C-C (ring): ~120° | Precise measurement of angles between atoms. |
| Intermolecular Interactions | N−H···N and N−H···O hydrogen bonds | Reveals how molecules are held together in the crystal. researchgate.net |
Note: The data in this table is for a related cyano-carboxylate derivative and serves as an example of the parameters obtained from an X-ray crystallography experiment. researchgate.net
Theoretical and Computational Studies on Methyl 2 Cyano 6 Hydroxybenzoate
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Currently, there are no published quantum chemical calculations that detail the electronic structure and reactivity descriptors of Methyl 2-cyano-6-hydroxybenzoate. Such studies would typically involve the use of Density Functional Theory (DFT) or other ab initio methods to determine key properties.
Hypothetically, a computational investigation would yield data such as:
Optimized Molecular Geometry: The three-dimensional arrangement of atoms, bond lengths, and bond angles that corresponds to the lowest energy state.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution across the molecule. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability.
Electron Density Distribution and Molecular Electrostatic Potential (MEP): These would reveal the electron-rich and electron-poor regions of the molecule, providing insights into its reactivity towards electrophiles and nucleophiles.
A representative, though hypothetical, data table for such calculations is presented below.
Hypothetical Quantum Chemical Data for this compound
| Parameter | Calculated Value | Unit |
|---|---|---|
| HOMO Energy | Not Available | eV |
| LUMO Energy | Not Available | eV |
| HOMO-LUMO Gap | Not Available | eV |
| Electronegativity (χ) | Not Available | eV |
| Chemical Hardness (η) | Not Available | eV |
Molecular Modeling and Dynamics Simulations for Conformational Analysis
No specific molecular modeling or dynamics simulations for the conformational analysis of this compound have been reported. This type of study is essential for understanding the flexibility of the molecule and the relative stability of its different spatial arrangements (conformers).
A typical investigation would involve:
Potential Energy Surface (PES) Scan: Systematically rotating key dihedral angles (e.g., around the C-O and C-C bonds of the ester group) to identify stable conformers and the energy barriers between them.
Molecular Dynamics (MD) Simulations: Simulating the movement of the atoms over time in a defined environment (e.g., in a solvent) to observe conformational changes and intermolecular interactions.
The results would identify the most stable conformer(s) and provide information on the likelihood of the molecule adopting other shapes, which can influence its chemical and physical properties.
Predictive Computational Chemistry for Reaction Pathways and Selectivity
There is a lack of published research on the use of predictive computational chemistry to explore the reaction pathways and selectivity of this compound. Such studies are valuable for understanding how the molecule might behave in chemical reactions.
For example, computational methods could be used to:
Model Reaction Mechanisms: Elucidate the step-by-step process of a reaction involving this compound, including the identification of transition states and intermediates.
Predict Regioselectivity and Stereoselectivity: Determine which site on the molecule is most likely to react (regioselectivity) and which stereoisomer is the preferred product (stereoselectivity). This is often achieved by calculating the activation energies for different possible reaction pathways.
Structure-Reactivity Relationship (SRR) Studies in a Non-Biological Context
Specific structure-reactivity relationship (SRR) studies for this compound in a non-biological context have not been found in the scientific literature. SRR studies aim to correlate the structural features of a molecule with its chemical reactivity.
In the absence of experimental data, computational approaches could be employed to establish these relationships. For instance, a series of related molecules could be modeled where the substituents on the benzene (B151609) ring are varied. By calculating reactivity descriptors for each analog, a quantitative structure-reactivity relationship (QSRR) model could be developed. This would allow for the prediction of the reactivity of new, related compounds without the need for synthesis and experimental testing.
Derivatization Strategies and Analogue Synthesis Based on Methyl 2 Cyano 6 Hydroxybenzoate Scaffold
Functionalization at the Hydroxyl Moiety
The phenolic hydroxyl group is a primary site for functionalization, most commonly through O-alkylation and O-acylation reactions. These modifications can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.
O-Alkylation and O-Arylation: The Williamson ether synthesis is a fundamental method for the alkylation of phenols. masterorganicchemistry.comlibretexts.orgyoutube.com In this reaction, the hydroxyl group of methyl 2-cyano-6-hydroxybenzoate is first deprotonated by a suitable base, such as sodium hydride (NaH), to form a more nucleophilic phenoxide ion. This intermediate then undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) or a sulfonate ester to yield the corresponding ether. The choice of base and solvent is critical to ensure high yields and prevent side reactions, such as hydrolysis of the ester group. For instance, using a non-nucleophilic base in an aprotic solvent like tetrahydrofuran (B95107) (THF) is preferred. libretexts.org
O-Acylation: The hydroxyl group can be readily converted to an ester through acylation. While direct esterification with carboxylic acids is generally slow for phenols, reactions with more reactive acylating agents like acyl chlorides or acid anhydrides are highly efficient. libretexts.orgyoutube.com For example, reacting this compound with acetyl chloride in the presence of a base like pyridine (B92270) would yield methyl 2-cyano-6-(acetyloxy)benzoate. The base serves to neutralize the HCl byproduct and can also activate the phenol (B47542) by converting it to the more reactive phenoxide. youtube.com This strategy is analogous to the synthesis of acetylsalicylic acid from salicylic (B10762653) acid using acetic anhydride. miracosta.edumagritek.com
| Reaction Type | Reagents and Conditions | Product Class | Representative Example |
| O-Alkylation | 1. Base (e.g., NaH) in THF2. Alkyl Halide (R-X) | 2-Alkoxy Benzoate (B1203000) | Methyl 2-cyano-6-methoxybenzoate |
| O-Acylation | Acyl Chloride (RCOCl), Pyridine | 2-Acyloxy Benzoate | Methyl 2-cyano-6-(acetyloxy)benzoate |
Modifications of the Nitrile Group
The nitrile group is a versatile functional handle that can be transformed into other important chemical moieties, primarily amides and amines. These transformations allow for the introduction of new interaction points for molecular recognition studies.
Hydrolysis to Amides: The nitrile group can be selectively hydrolyzed to a primary amide. This transformation can be achieved under either acidic or basic conditions. For instance, acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an intermediate that tautomerizes to the amide. chegg.comchegg.com Controlled hydration of benzonitriles to the corresponding benzamides has been effectively catalyzed by various systems, including magnesium oxide-coated magnetite nanoparticles and ruthenium(II) complexes, which can offer high selectivity and avoid over-hydrolysis to the carboxylic acid. conicet.gov.arresearchgate.net Given the presence of a base-labile ester, acidic or specialized catalytic conditions would be preferable for the selective conversion of the nitrile in this compound to the corresponding amide, yielding methyl 2-carbamoyl-6-hydroxybenzoate.
Reduction to Amines: The nitrile group can be reduced to a primary amine (aminomethyl group). Catalytic hydrogenation using catalysts like palladium, platinum, or nickel is a common method. acsgcipr.orglibretexts.org However, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) or diisopropylaminoborane (B2863991) are also highly effective. libretexts.orgnih.gov Importantly, certain reducing systems exhibit excellent functional group tolerance. For example, diisopropylaminoborane has been shown to reduce aromatic nitriles to amines in the presence of ester groups, making it a suitable choice for the reduction of this compound to methyl 2-(aminomethyl)-6-hydroxybenzoate. nih.gov
| Reaction Type | Reagents and Conditions | Product Class | Representative Example |
| Hydrolysis | H₂O, Acid or Base Catalyst (e.g., Ru(II) complex) | 2-Carbamoyl Benzoate | Methyl 2-carbamoyl-6-hydroxybenzoate |
| Reduction | H₂, Catalyst (e.g., Pd/C); or LiAlH₄; or BH₂(iPr)₂N | 2-(Aminomethyl)benzoate | Methyl 2-(aminomethyl)-6-hydroxybenzoate |
Ester Group Transformations
The methyl ester functionality is susceptible to hydrolysis and amidation, providing routes to carboxylic acid and amide derivatives, respectively. These derivatives introduce new possibilities for ionic interactions and hydrogen bonding.
Hydrolysis to Carboxylic Acid: The most common transformation of the ester group is its hydrolysis to the corresponding carboxylic acid. This is typically achieved under basic conditions, a process known as saponification. miracosta.edumagritek.comslideshare.netscribd.com Treating this compound with an aqueous base like sodium hydroxide (B78521) (NaOH), followed by heating, would cleave the ester bond. magritek.comscribd.com Subsequent acidification of the reaction mixture would protonate the resulting carboxylate and phenoxide ions to yield 2-cyano-6-hydroxybenzoic acid. Care must be taken, as harsh conditions could potentially affect the nitrile group.
Direct Amidation: The methyl ester can be directly converted into an amide by heating it with an amine. While this reaction can be uncatalyzed, it often requires high temperatures. The use of catalysts can facilitate the reaction under milder conditions. Heterogeneous catalysts like niobium pentoxide (Nb₂O₅) have been shown to be effective for the direct amidation of methyl benzoate with various amines under solvent-free conditions. researchgate.net Lanthanide complexes have also been employed for this transformation. mdpi.com Applying these methods to this compound could produce a range of N-substituted 2-cyano-6-hydroxybenzamides.
| Reaction Type | Reagents and Conditions | Product Class | Representative Example |
| Hydrolysis | 1. aq. NaOH, Heat2. H₃O⁺ | 2-Carboxy Benzoic Acid | 2-Cyano-6-hydroxybenzoic acid |
| Amidation | Amine (R-NH₂), Catalyst (e.g., Nb₂O₅), Heat | 2-Carboxamide | N-Benzyl-2-cyano-6-hydroxybenzamide |
Synthesis of Benzoate Ring Modified Analogues for Structure-Function Correlation Studies
Modifying the substitution pattern on the aromatic ring is a powerful strategy for probing structure-function relationships. Techniques such as electrophilic aromatic substitution and modern cross-coupling reactions can be employed to introduce a wide variety of substituents.
Halogenation and Nitration: The existing substituents on the ring will direct incoming electrophiles. The powerful activating and ortho-, para-directing hydroxyl group would likely dominate, suggesting that electrophilic substitution (e.g., bromination, nitration) would occur at the positions para or ortho to it (C4 or C6, though C6 is already substituted). The precise outcome would depend on the reaction conditions and the combined electronic effects of all three groups.
Cross-Coupling Reactions: A more controlled approach involves the synthesis of a halogenated precursor, which can then participate in various cross-coupling reactions. For example, a synthetic route to 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester has been patented. google.com This bromo-substituted analogue serves as an excellent starting point for Suzuki-Miyaura cross-coupling reactions. Using a palladium catalyst and a suitable base, the bromine atom can be replaced with a variety of aryl, heteroaryl, or alkyl groups by reacting it with the corresponding boronic acid or boronic ester. youtube.comlibretexts.orgorganic-chemistry.orgyoutube.com This methodology allows for the systematic introduction of diverse substituents at a specific position on the aromatic ring, enabling fine-tuning of the molecule's properties.
| Reaction Type | Precursor | Reagents and Conditions | Product Class | Representative Example |
| Suzuki Coupling | 4-Bromo-2-cyano-6-hydroxybenzoate | Phenylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 4-Aryl-2-cyanobenzoate | Methyl 2-cyano-6-hydroxy-[1,1'-biphenyl]-4-carboxylate |
| Sandmeyer Reaction | 2-Amino-4-bromo-5-fluorobenzoic acid methyl ester | 1. NaNO₂, Acid2. CuCN | 2-Cyano-4-bromo-5-fluorobenzoic acid methyl ester | 4-Bromo-2-cyano-5-fluorobenzoic acid methyl ester google.com |
Applications of Methyl 2 Cyano 6 Hydroxybenzoate As a Key Synthetic Intermediate
Role in the Synthesis of Complex Organic Molecules
The unique arrangement of the hydroxyl, cyano, and methyl ester groups on the aromatic ring of methyl 2-cyano-6-hydroxybenzoate offers multiple reaction sites. This allows for its use in the stepwise construction of intricate molecular architectures. The hydroxyl group can undergo O-alkylation or O-acylation to introduce new side chains. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, each transformation opening up new synthetic pathways. The methyl ester can be hydrolyzed to a carboxylic acid or can participate in transesterification reactions.
The interplay between these functional groups can be exploited to achieve regioselective modifications. For instance, the hydroxyl group can direct ortho- and para-substitution on the aromatic ring, although the existing substituents will also influence the outcome of such reactions. This controlled functionalization is a cornerstone of complex molecule synthesis.
A notable parallel can be drawn with the synthesis of 2-cyano-6-hydroxybenzothiazole, a key intermediate in the synthesis of D-luciferin, the substrate for firefly luciferase. researchgate.netchemicalbook.com In a similar vein, this compound could serve as a precursor for various heterocyclic compounds. For example, reaction of the cyano group with a suitable dinucleophile could lead to the formation of fused heterocyclic systems.
Table 1: Potential Transformations of this compound Functional Groups
| Functional Group | Potential Transformation | Resulting Functional Group |
| Hydroxyl (-OH) | Alkylation, Acylation | Ether, Ester |
| Cyano (-CN) | Hydrolysis, Reduction | Carboxylic Acid, Amine |
| Methyl Ester (-COOCH₃) | Hydrolysis, Amination | Carboxylic Acid, Amide |
Utilization as a Building Block in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in medicinal chemistry and materials science for the rapid generation of diverse molecular libraries. acs.org These reactions, where three or more reactants combine in a single step to form a product containing the majority of the atoms of the starting materials, are highly convergent and atom-economical. acs.org
While specific examples of this compound in MCRs are not readily found in the literature, its structure suggests its potential as a valuable component. The hydroxyl and cyano groups could participate in various MCRs. For example, the phenolic hydroxyl group could act as the acidic component in Passerini or Ugi reactions, while the cyano group could potentially be involved in cycloaddition reactions.
The reactivity of substituted phenols in condensation reactions with aldehydes is well-established, forming the basis for the synthesis of various complex structures. sciencemadness.org It is plausible that this compound could be employed in similar MCRs, where the hydroxyl group reacts with an aldehyde and another nucleophile to construct a more elaborate molecular framework in a single step.
Precursor in the Development of Specialty Chemicals (Non-Prohibited Categories)
The term "specialty chemicals" encompasses a wide range of products with specific functions, including pharmaceuticals, agrochemicals, and materials with unique properties. The versatile chemical nature of this compound makes it a promising starting material for the synthesis of such high-value chemicals.
The presence of a phenol (B47542) moiety is significant, as phenols are crucial structural motifs in many biologically active compounds and industrial chemicals. nih.gov The additional cyano and ester functionalities provide handles for further chemical modification, allowing for the fine-tuning of properties such as solubility, polarity, and biological activity.
For instance, the structural motif of a substituted aromatic ring is central to many pharmaceutical compounds. By modifying the functional groups of this compound, a diverse range of derivatives could be synthesized and screened for potential therapeutic applications. Similarly, in the field of materials science, this compound could serve as a monomer or a cross-linking agent in the production of specialty polymers. The hydroxyl and ester groups could participate in polymerization reactions, while the cyano group could be used to modify the polymer's properties after its formation.
The development of novel dyes or pigments is another area where this compound could find application. The aromatic ring system and the potential for introducing chromophoric and auxochromic groups through reactions at its functional sites make it an interesting candidate for the synthesis of new colorants.
Future Research Directions and Challenges in Methyl 2 Cyano 6 Hydroxybenzoate Chemistry
Exploration of Unconventional Synthetic Routes
The development of novel synthetic methodologies is crucial for accessing Methyl 2-cyano-6-hydroxybenzoate and its derivatives with greater efficiency and in a more environmentally benign manner. Future research is focused on moving beyond traditional multi-step syntheses to more elegant and atom-economical approaches.
C-H Functionalization: Direct C-H bond functionalization is emerging as a powerful strategy for streamlining the synthesis of complex aromatic compounds. acs.orgacs.orgrutgers.eduumich.edu This approach avoids the need for pre-functionalized starting materials, thereby reducing step counts and waste generation. Future work will likely target the selective C-H cyanation and hydroxylation of simpler benzoate (B1203000) precursors, a significant challenge given the multiple C-H bonds present on the aromatic ring. Transition metal catalysis is a key area of investigation for achieving the desired regioselectivity in these transformations. umich.eduresearcher.life
Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and sustainable alternative to traditional synthetic methods that often require harsh reaction conditions. acs.orgnih.govacs.orgbeilstein-journals.org This technique can be employed for a variety of transformations, including the introduction of cyano groups onto aromatic rings. scielo.br Researchers are exploring the use of organic dyes as photocatalysts to replace expensive and toxic heavy metals, further enhancing the green credentials of this methodology. beilstein-journals.org The application of photoredox catalysis to the late-stage functionalization of complex molecules highlights its potential for creating diverse libraries of this compound analogues. acs.org
Biocatalysis: The use of enzymes to catalyze chemical reactions offers unparalleled selectivity and operates under mild, aqueous conditions. thesciencenotes.com Biocatalytic approaches for the synthesis of hydroxybenzoates are being actively investigated, with enzymes like phenol (B47542) hydroxylases capable of selectively adding hydroxyl groups to aromatic rings. thesciencenotes.com Engineered microorganisms could provide a sustainable route to 4-hydroxybenzoate from renewable feedstocks like glucose or glycerol. frontiersin.orgnih.gov Future research may focus on discovering or engineering enzymes that can perform both the hydroxylation and cyanation steps, potentially leading to a one-pot biocatalytic synthesis of the target molecule.
| Synthetic Route | Key Advantages | Research Focus |
| C-H Functionalization | Reduced step count, less waste | Development of regioselective catalysts |
| Photoredox Catalysis | Mild reaction conditions, sustainability | Use of organic dyes, late-stage functionalization |
| Biocatalysis | High selectivity, environmentally friendly | Enzyme discovery and engineering for multi-step synthesis |
Integration with Flow Chemistry and Automated Synthesis
To translate novel synthetic routes into practical and scalable processes, the integration of flow chemistry and automated synthesis platforms is essential. These technologies offer significant advantages in terms of safety, efficiency, and reproducibility.
Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, provides precise control over reaction parameters such as temperature, pressure, and reaction time. This enhanced control can lead to higher yields, improved selectivity, and safer handling of hazardous reagents. For the synthesis of this compound, flow chemistry could enable the safe use of toxic cyanating agents and allow for rapid optimization of reaction conditions. The ability to perform multi-step syntheses in a continuous fashion by "telescoping" reactions is a particularly attractive feature of this technology.
Automated synthesis platforms, which combine robotics with software control, can accelerate the discovery and optimization of new reactions. These systems can perform a large number of experiments in parallel, systematically varying reaction parameters to identify optimal conditions. The integration of automated synthesis with analytical techniques allows for real-time monitoring and data-driven optimization. This approach will be invaluable for exploring the vast parameter space of the unconventional synthetic routes discussed above and for rapidly developing robust and scalable synthetic protocols for this compound.
| Technology | Key Benefits | Application to this compound |
| Flow Chemistry | Precise process control, enhanced safety, scalability | Safe handling of cyanating agents, multi-step synthesis |
| Automated Synthesis | High-throughput experimentation, rapid optimization | Discovery of new synthetic routes, process optimization |
Advancements in Computational Methodology for Enhanced Prediction
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. For this compound, computational methods can provide valuable insights to guide experimental work.
Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic structure of the molecule, as well as its spectroscopic properties. researchgate.net This information can aid in the characterization of the compound and its reaction products. Time-dependent DFT can be used to simulate electronic absorption spectra, providing a deeper understanding of the molecule's interaction with light. researchgate.net
Furthermore, computational methods are crucial for understanding and predicting the regioselectivity of synthetic reactions. By modeling the transition states of different reaction pathways, chemists can predict which isomers are most likely to form under a given set of conditions. This predictive power is particularly important for developing selective C-H functionalization reactions, where multiple reaction sites are available. As computational models become more accurate and efficient, they will play an increasingly important role in the rational design of synthetic routes to complex molecules like this compound.
| Computational Method | Application | Benefit |
| Density Functional Theory (DFT) | Prediction of molecular structure and properties | Guidance for experimental characterization |
| Time-Dependent DFT (TD-DFT) | Simulation of electronic spectra | Understanding of light-matter interactions |
| Transition State Modeling | Prediction of reaction regioselectivity | Rational design of selective synthetic routes |
Addressing Specific Synthetic and Mechanistic Challenges
Despite the promise of new synthetic methods, several challenges remain in the efficient and selective synthesis of this compound. Addressing these challenges will require a combination of innovative synthetic strategies and detailed mechanistic studies.
Regioselectivity: A primary challenge is achieving the desired 2,6-substitution pattern on the benzoate ring. Many aromatic functionalization reactions have inherent regioselectivity preferences that may not align with the target structure. For example, electrophilic aromatic substitution reactions are often directed by the existing substituents on the ring, which can lead to a mixture of isomers. Overcoming this challenge requires the development of highly selective catalysts or directing groups that can guide the reaction to the desired positions. The regioselective halogen-metal exchange of substituted dibromoarenes is one approach that has shown promise for the synthesis of specifically substituted benzoic acids. organic-chemistry.org
Mechanistic Understanding of Cyanation: While numerous methods for aromatic cyanation exist, a detailed mechanistic understanding is often lacking. scielo.brresearchgate.netacs.orgacs.orgwikipedia.org Elucidating the mechanisms of these reactions is crucial for optimizing their efficiency and selectivity. For example, understanding the role of catalysts and additives can lead to the development of more active and robust catalytic systems. Mechanistic studies can involve a combination of experimental techniques, such as kinetic analysis and isotopic labeling, and computational modeling.
By focusing on these future research directions and systematically addressing the existing challenges, the scientific community can unlock the full potential of this compound and pave the way for its application in a wide range of scientific and technological fields.
Q & A
Q. What are the optimal synthetic routes for Methyl 2-cyano-6-hydroxybenzoate, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step functionalization of a benzoate core. Key steps include:
- Cyano Group Introduction : Nitrile incorporation via nucleophilic substitution or cyanation reagents under anhydrous conditions .
- Hydroxy Group Retention : Protect the hydroxyl group during bromination/cyanation using silyl ethers or acetyl groups to prevent undesired side reactions .
- Esterification : Methanol-mediated esterification under acidic catalysis (e.g., H₂SO₄) at 60–80°C ensures high yields .
Q. Critical Parameters :
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Avoids thermal degradation |
| Solvent | DMF or THF | Enhances reagent solubility |
| Reaction Time | 6–12 hours | Balances completion vs. byproduct formation |
Low yields (<50%) often result from incomplete deprotection or competing side reactions (e.g., over-bromination). Monitor progress via TLC or HPLC .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : ESI-MS or EI-MS for molecular ion ([M+H]⁺) and fragmentation patterns. Confirm molecular weight (e.g., 207.15 g/mol) and purity .
- Infrared (IR) Spectroscopy : O–H stretch (~3200 cm⁻¹), C≡N (~2240 cm⁻¹), and ester C=O (~1720 cm⁻¹) .
Data Cross-Validation : Discrepancies in spectral data (e.g., unexpected peaks) require repeating experiments under inert atmospheres to rule out oxidation or hydrolysis .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved for this compound?
Methodological Answer: Contradictions often arise from:
- Tautomerism : The hydroxyl and cyano groups may participate in keto-enol tautomerism, shifting NMR signals. Use deuterated DMSO to stabilize enolic forms .
- Impurity Interference : Byproducts (e.g., unreacted bromo precursors) mimic target signals. Employ preparative HPLC with a C18 column (acetonitrile/water gradient) for purification .
- Dynamic Effects : Temperature-dependent conformational changes in solution. Acquire variable-temperature NMR (e.g., 25°C vs. 40°C) .
Case Study : A 2025 study observed δ 8.2 ppm doublets shifting to δ 7.9 ppm after purification, attributed to residual DMF solvent. Re-dissolving in CDCl₃ resolved the issue .
Q. How do competing reaction pathways (e.g., nitrile vs. ester hydrolysis) affect synthetic outcomes?
Methodological Answer: The cyano group’s electron-withdrawing nature increases ester hydrolysis susceptibility. Mitigate via:
- pH Control : Maintain neutral to slightly acidic conditions (pH 5–6) during aqueous workup to preserve the ester .
- Solvent Selection : Use aprotic solvents (e.g., THF) to avoid nucleophilic attack by water .
- Catalyst Choice : Lewis acids (e.g., ZnCl₂) favor nitrile stability over ester cleavage .
Mechanistic Insight : Under basic conditions, hydroxide ions preferentially hydrolyze the ester to carboxylic acid (yield drop >30%). Kinetic studies show pseudo-first-order dependence on [OH⁻] .
Q. What strategies address substituent-induced instability during storage?
Methodological Answer: Instability arises from:
- Hydroxyl Group Reactivity : Prone to oxidation. Store under nitrogen at –20°C with desiccants (e.g., silica gel) .
- Nitrile Group Sensitivity : Hydrolyzes to amides in humid environments. Use anhydrous solvents for reconstitution .
Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) revealed <5% decomposition when stored in amber vials with molecular sieves .
Q. How can computational modeling predict substituent effects on reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to map electron density. The cyano group’s –M effect reduces electron density at the ortho-hydroxy position, directing electrophilic attacks .
- MD Simulations : Simulate solvent interactions (e.g., water vs. DMF) to predict solubility and aggregation behavior .
Validation : Predicted reaction sites aligned with experimental bromination outcomes (R² = 0.89) in a 2025 study .
Q. How to balance scalability and purity in multi-gram syntheses?
Methodological Answer:
- Continuous Flow Reactors : Enhance mixing and heat transfer for bromination/cyanation steps, reducing byproducts by 15–20% .
- In-Line Analytics : Implement FTIR or Raman probes for real-time monitoring of nitrile/ester content .
- Crystallization Optimization : Use solvent mixtures (e.g., ethanol/water) to improve crystal purity (>98%) .
Trade-offs : Scaling from 1g to 100g increased yield from 65% to 72% but reduced purity from 99% to 95%. Recrystallization restored purity to 98% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
